2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane
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Overview
Description
2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is a fluorinated organosilicon compound. It is characterized by the presence of a fluorophenoxy group and a tetrafluoroethyl group attached to a trimethylsilane moiety. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane typically involves the reaction of 4-fluorophenol with tetrafluoroethylene in the presence of a base, followed by the introduction of the trimethylsilane group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, enhancing their stability and activity.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The trimethylsilane group can act as a protecting group, facilitating selective reactions at specific sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane
- **2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane
- **2-(4-Methylphenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane
Uniqueness
2-(4-Fluorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atoms enhance the compound’s thermal and chemical stability, making it suitable for high-performance applications.
Properties
IUPAC Name |
trimethyl-[1,1,2,2-tetrafluoro-2-(4-fluorophenoxy)ethyl]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F5OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXFYHHIGZLZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=CC=C(C=C1)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F5OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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